Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6FNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a fluorine atom at the 4-position and a carboxylate ester group at the 2-position makes this compound unique and of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-fluoro-1H-pyrrole-2-carboxylate are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound, which is a component of many important biomolecules . .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets and can exhibit a range of biological activities . .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 1.65, indicating a balance between hydrophilic and lipophilic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation . These factors can affect the stability of the compound and potentially its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and esterification. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, alcohols, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-pyrrole-2-carboxylate
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- Methyl 4-iodo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVQMRMLSMVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666558 | |
Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475561-89-8 | |
Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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